molecular formula C19H21N3O4 B12282827 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine

Cat. No.: B12282827
M. Wt: 355.4 g/mol
InChI Key: YWAUXOPEVVJCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple methoxy groups and a methoxyphenylmethyl substituent enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the condensation of 6,7,8-trimethoxyquinazoline with 4-methoxybenzylamine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Purification methods like recrystallization and column chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The compound’s methoxy groups enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4’,5,6,7-Tetramethoxyflavone: A flavone derivative with similar methoxy substitutions.

    5,6,7,4’-Tetramethoxyflavanone: A flavanone derivative with comparable structural features.

    5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A chromenone derivative with methoxy and hydroxy groups.

Uniqueness

6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The combination of methoxy and methoxyphenylmethyl substituents enhances its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

InChI

InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22)

InChI Key

YWAUXOPEVVJCGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC

Origin of Product

United States

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